molecular formula C55H80N20O18S4 B013377 Conotoxin GI CAS No. 76862-65-2

Conotoxin GI

Cat. No.: B013377
CAS No.: 76862-65-2
M. Wt: 1437.6 g/mol
InChI Key: HWYLVHOPQMLNRJ-NAKBKFBQSA-N
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Description

Alpha-Conotoxin GI is a peptide neurotoxin isolated from the venom of the marine cone snail, Conus geographus. This compound is known for its potent and selective antagonistic activity against nicotinic acetylcholine receptors (nAChRs), specifically targeting the alpha/delta subunit interface . Due to its high specificity and potency, Conotoxin GI has become a valuable tool in neuropharmacological research and has potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of Conotoxin GI involves solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a resin support, with each amino acid being added sequentially. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups . After the peptide chain is fully assembled, it is cleaved from the resin and subjected to oxidative folding to form the correct disulfide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to increase efficiency and yield. The oxidative folding step is optimized to ensure the correct formation of disulfide bonds, which is crucial for the biological activity of the peptide .

Comparison with Similar Compounds

Alpha-Conotoxin GI is part of a larger family of conotoxins, each with unique properties and specificities:

Compared to these similar compounds, Conotoxin GI is unique in its high specificity for the muscle-type nAChRs, particularly the alpha/delta subunit interface . This specificity makes it an unparalleled tool for studying neuromuscular transmission and developing therapeutics targeting muscle-type nAChRs.

Biological Activity

Introduction

Conotoxin GI, a peptide derived from the venom of the marine cone snail Conus geographus, is a member of the α-conotoxin family. This compound has garnered significant attention due to its potent biological activity, particularly as an antagonist of nicotinic acetylcholine receptors (nAChRs). This article delves into the biological activity of this compound, exploring its mechanisms, potency, structural characteristics, and potential therapeutic applications.

Structural Characteristics

This compound is composed of 13 amino acids and contains two disulfide bonds that contribute to its structural stability and function. The unique arrangement of these bonds is critical for its interaction with nAChRs. The peptide's structure has been extensively studied using techniques such as NMR spectroscopy, which has provided insights into its conformational dynamics and binding properties .

Table 1: Structural Features of this compound

FeatureDescription
Length13 amino acids
Disulfide Bonds2
Molecular WeightApproximately 1.5 kDa
SourceVenom of Conus geographus

This compound primarily functions as a competitive antagonist at nAChRs, inhibiting the action of acetylcholine. This inhibition is crucial in various physiological processes, including muscle contraction and neurotransmission. The potency of this compound varies across different nAChR subtypes.

Potency Against nAChR Subtypes

Research indicates that this compound exhibits varying degrees of inhibitory activity against different nAChR subtypes:

  • Mouse α1β1δε nAChR : Exhibits approximately 67% inhibition at a concentration of 10 nM.
  • Rat α9α10 nAChR : IC50 value reported at 9.35 μM.
  • Other subtypes (α3β2, α3β4, α4β4, α7) : No significant activity observed even at concentrations up to 10 μM .

Table 2: Inhibitory Potency of this compound on Various nAChR Subtypes

nAChR SubtypeIC50 (μM)Inhibition (%) at 10 nM
Mouse α1β1δε1.8367
Rat α9α109.35-
α3β2>10-
α3β4>10-
α4β4>10-
α7>10-

Case Studies and Therapeutic Potential

The therapeutic potential of this compound has been explored in various studies, particularly concerning pain management. In a notable clinical trial involving patients with chronic pain conditions (cancer or AIDS-related), conotoxins have shown promise in alleviating pain without developing tolerance .

Case Study: Pain Management

  • Study Design : Double-blind, randomized, placebo-controlled trial.
  • Participants : 111 patients with treatment-resistant chronic pain.
  • Outcome : Significant reduction in pain levels was observed in the treatment group receiving conotoxins.

Recent Advances in Research

Recent studies have focused on enhancing the stability and bioactivity of this compound through structural modifications. For instance, triazole-peptidomimetics have been developed as stable analogs that mimic the native structure while improving resistance to enzymatic degradation . These modifications aim to retain or even enhance the biological activity while increasing the potential for therapeutic applications.

Table 3: Comparison of Native this compound and Triazole-Peptidomimetics

CompoundStability in PlasmaBiological Activity
Native this compoundLowHigh
Triazole MimeticSignificantly HigherComparable to native

Properties

IUPAC Name

(4S)-4-amino-5-[[(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-27-(2-amino-2-oxoethyl)-19-carbamoyl-7-[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-13-[(3-hydroxyphenyl)methyl]-10-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-43-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H80N20O18S4/c1-25-44(83)72-36-21-95-97-22-37(73-45(84)29(56)9-10-42(80)81)52(91)74-38(51(90)69-33(16-40(57)78)54(93)75-12-4-8-39(75)53(92)65-25)23-96-94-20-35(43(58)82)71-50(89)34(19-76)70-48(87)31(14-26-5-2-6-28(77)13-26)67-49(88)32(15-27-17-61-24-64-27)68-47(86)30(7-3-11-62-55(59)60)66-41(79)18-63-46(36)85/h2,5-6,13,17,24-25,29-39,76-77H,3-4,7-12,14-16,18-23,56H2,1H3,(H2,57,78)(H2,58,82)(H,61,64)(H,63,85)(H,65,92)(H,66,79)(H,67,88)(H,68,86)(H,69,90)(H,70,87)(H,71,89)(H,72,83)(H,73,84)(H,74,91)(H,80,81)(H4,59,60,62)/t25-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUQNJQRLCOOSR-NAKBKFBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H80N20O18S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76862-65-2
Record name Conotoxin GI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076862652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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